Ethyl 2-cyano-3-((4-nitro-2-(trifluoromethyl)phenyl)amino)acrylate
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Overview
Description
Ethyl 2-cyano-3-((4-nitro-2-(trifluoromethyl)phenyl)amino)acrylate is a complex organic compound characterized by its cyano, nitro, and trifluoromethyl functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl cyanoacetate and 4-nitro-2-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is often carried out in a solvent such as acetonitrile, using a base like sodium hydride (NaH) at ambient temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the cyano or nitro groups, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: Various nucleophiles/electrophiles, solvent-dependent conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in areas such as anti-inflammatory or anticancer agents. Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nitrile acceptor, while the nitro and trifluoromethyl groups can influence the electronic properties of the molecule, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar cyano group but lacks nitro and trifluoromethyl functionalities.
4-nitro-2-(trifluoromethyl)aniline: Similar nitro and trifluoromethyl groups but lacks the cyanoacrylate structure.
Ethyl 2-cyano-3-(phenylamino)acrylate: Similar cyanoacrylate structure but lacks nitro and trifluoromethyl groups.
Uniqueness: Ethyl 2-cyano-3-((4-nitro-2-(trifluoromethyl)phenyl)amino)acrylate stands out due to the combination of cyano, nitro, and trifluoromethyl groups, which confer unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVDHKIXUHEER-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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